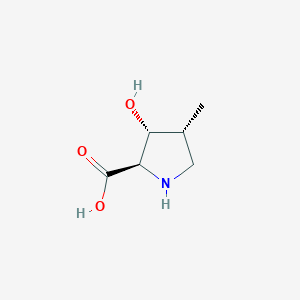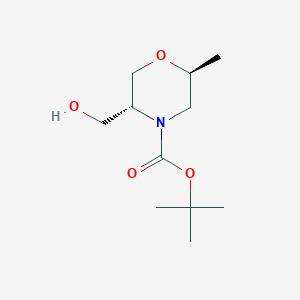
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine typically involves the protection of the amine group with a BOC group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and deep eutectic solvents (DES) are commonly used for deprotection reactions.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine primarily involves its role as a protecting group in organic synthesis. The BOC group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-BOC-(2S)-Hydroxymethylmorpholine: Lacks the methyl group at the 5-position.
N-t-BOC-(2S)-Hydroxymethyl-(5S)-Methylmorpholine: Has a different stereochemistry at the 5-position.
Uniqueness
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. These features contribute to its distinct reactivity and applications in synthesis .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(9(6-13)7-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
LWNYLMYGGIAKJQ-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1CN([C@@H](CO1)CO)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(C(CO1)CO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
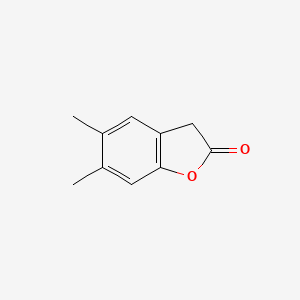
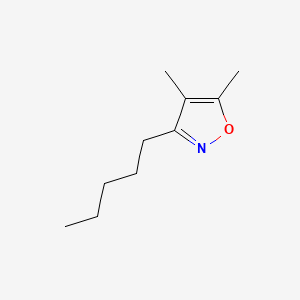
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
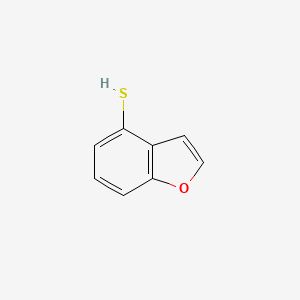
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
